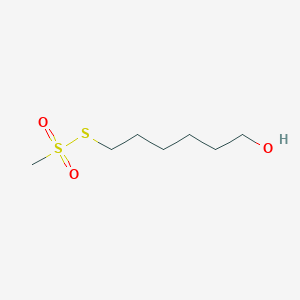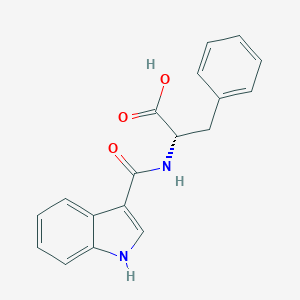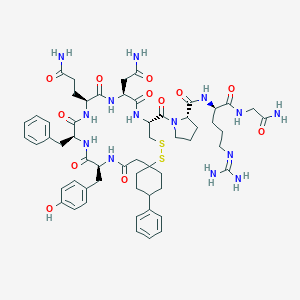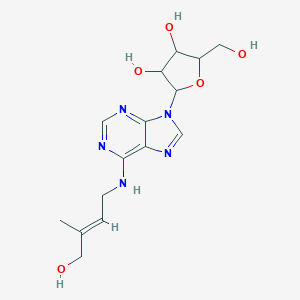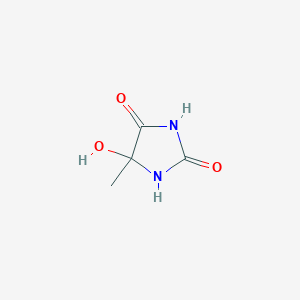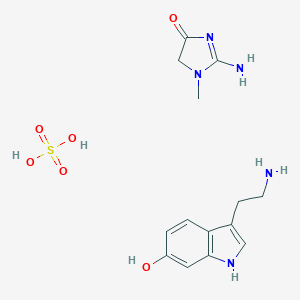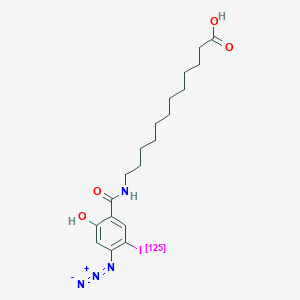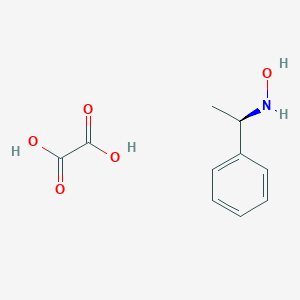
2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile, also known as AMC, is a heterocyclic compound that has been extensively studied in scientific research due to its unique chemical properties. AMC is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves the inhibition of DHODH, which leads to a decrease in pyrimidine nucleotide biosynthesis. This ultimately results in the inhibition of DNA and RNA synthesis, leading to cell death. DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, which is a key step in the biosynthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects
This compound has been shown to have potent antiproliferative effects on cancer cells, including breast cancer, leukemia, and lymphoma. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile in lab experiments is its potent inhibitory activity against DHODH, which makes it a useful tool for studying the biosynthesis of pyrimidine nucleotides. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells in addition to cancer cells.
Orientations Futures
There are several potential future directions for the study of 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile. One area of research could focus on the development of new analogs of this compound with improved potency and selectivity for DHODH inhibition. Another area of research could focus on the use of this compound in combination with other anticancer agents to enhance its antiproliferative effects. Finally, further research could be conducted to better understand the mechanisms underlying the anti-inflammatory and neuroprotective effects of this compound.
Méthodes De Synthèse
The synthesis of 2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-amino-1-(4-methoxyphenyl)-3-cyano-4,5-dihydro-5-oxo-1H-pyrrole. This intermediate is then treated with hydrochloric acid to form the final product, this compound.
Applications De Recherche Scientifique
2-Amino-1-(4-methoxy-phenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has been extensively studied in scientific research due to its potent inhibitory activity against DHODH. DHODH is a key enzyme in the de novo biosynthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of DHODH by this compound has been shown to have antiproliferative effects on cancer cells, making it a potential anticancer agent.
Propriétés
Numéro CAS |
124476-79-5 |
|---|---|
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
5-amino-1-(4-methoxyphenyl)-2-oxo-3H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C12H11N3O2/c1-17-10-4-2-9(3-5-10)15-11(16)6-8(7-13)12(15)14/h2-5H,6,14H2,1H3 |
Clé InChI |
LZVOZBRKHPZNNK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(=C2N)C#N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)CC(=C2N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




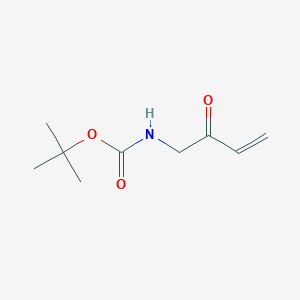
![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)

